Product packaging for Acetic acid, hydroxysulfo-, disodium salt(Cat. No.:CAS No. 29736-24-1)

Acetic acid, hydroxysulfo-, disodium salt

Cat. No.: B12750462
CAS No.: 29736-24-1
M. Wt: 200.08 g/mol
InChI Key: AJXNWWLXMKDNHF-UHFFFAOYSA-L
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Description

Historical Context and Evolution within Organic and Inorganic Chemistry

The scientific journey toward synthesizing and understanding a specific molecule like Acetic acid, hydroxysulfo-, disodium (B8443419) salt is built upon centuries of foundational chemical discovery. The story begins with one of its parent structures, acetic acid, an organic compound known to civilization for millennia in the form of vinegar, produced through the fermentation of ethanol. pcc.eunih.gov

The introduction of the sulfonate group represents a more modern development, rooted in the 19th-century exploration of sulfonation reactions. This process, which involves adding a sulfonic acid group to an organic compound, was a pivotal advancement in organic synthesis. The ability to sulfonate compounds opened the door to creating molecules with enhanced water solubility and unique reactive properties, leading to the development of synthetic dyes and detergents. rsc.org

The evolution of organometallic and organosulfur chemistry throughout the 20th century further expanded the synthetic toolkit available to chemists. sbfchem.com Scientists progressed from manipulating simple hydrocarbons to creating increasingly complex, polyfunctional molecules. The synthesis of hydroxycarboxylic acids, which contain both a hydroxyl and a carboxylic acid group, became crucial for the pharmaceutical and polymer industries. rsc.orgresearchgate.net The creation of Acetic acid, hydroxysulfo-, disodium salt can be seen as a logical step in this evolution, combining the structural features of a hydroxycarboxylic acid with the functional benefits of a sulfonate group, demonstrating a sophisticated level of control in chemical synthesis.

Relevance of this compound in Modern Chemical Science

The relevance of this compound in modern science stems directly from its molecular structure. It is classified as an anionic surfactant, specifically a carboxyl alkyl sulfonate. saapedia.org Its combination of a hydrophilic sulfonate and carboxylate group with a small hydrocarbon backbone allows it to modify the properties of water and surfaces.

In applied chemistry, it is recognized for its excellent wetting, dispersing, and chelating abilities. saapedia.org These properties make it suitable for inclusion in complex formulations. For instance, in the cosmetics industry, it is used as a reducing agent. thegoodscentscompany.com Its chemical nature is related to other mild surfactants like disodium laureth sulfosuccinate, which are valued in gentle cleansing products due to their large molecular size that prevents skin penetration. specialchem.com

The compound's water solubility and stability in solution are key to its utility. saapedia.org The presence of the highly polar sulfonate group dramatically increases the water solubility compared to simpler carboxylic acids, a principle widely used in the design of pharmaceuticals and industrial catalysts.

Overview of Current Research Trends and Foundational Theories

Current research involving compounds related to this compound is branching into environmental science, green chemistry, and advanced analytical methods.

Current Research Trends:

Environmental Chemistry: A significant area of research for related organosulfur compounds, particularly organosulfates, is their role in atmospheric science. Studies investigate how these compounds form in atmospheric aerosols, their chemical transformations, and their impact on climate and air quality. rsc.org Research on the atmospheric oxidation of compounds like hydroxymethanesulfonate (HMS) explores their lifecycle and conversion into inorganic sulfate (B86663), which is crucial for understanding sulfur's environmental pathways.

Sustainable Synthesis: The broader field of hydroxycarboxylic acids is seeing a push toward sustainable production. This includes biotechnological methods, where microorganisms are used to produce enantiomerically pure hydroxycarboxylic acids from renewable resources like polyhydroxyalkanoates (PHAs). nih.gov Other efforts focus on using biomass-derived phenols and captured carbon dioxide to create hydroxyaromatic carboxylic acids, contributing to green chemistry and CO2 utilization goals. rsc.orgresearchgate.net

Advanced Analytics: The development of sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critical for studying carboxylic acids. These methods allow for the precise quantification of a wide range of carboxylic acids in complex biological matrices, advancing the field of metabolomics and the study of various diseases. nih.gov

Foundational Theories: The properties and synthesis of this compound are governed by fundamental principles of organic chemistry.

Synthesis: While specific industrial synthesis routes are proprietary, the creation of such a molecule is based on established chemical reactions. The synthesis of related sulfonated esters often involves the reaction of an alcohol with a sulfonating agent (like sulfur trioxide) followed by neutralization with a base (such as sodium hydroxide). specialchem.com

Reactivity and Stability: The reactivity of carboxylic acid derivatives is a central theme in organic chemistry. youtube.com The stability of this compound is influenced by pH. As a salt of a strong acid (sulfonic acid) and a weak acid (carboxylic acid), it is stable in solution. saapedia.org However, under strongly acidic conditions, related compounds are known to hydrolyze. This pH-dependent behavior is critical for its application in various formulations.

Data Tables

Table 1: Chemical Identity of this compound

Identifier Value Source(s)
CAS Number 29736-24-1 chemspider.comsaapedia.orgepa.gov
Molecular Formula C₂H₂Na₂O₆S chemspider.comsaapedia.org
Molecular Weight 200.08 g/mol saapedia.org
IUPAC Name Disodium 2-hydroxy-2-sulfonatoacetate chemspider.com

| Common Synonyms | this compound; Disodium alpha-sulfoglycolate | saapedia.org |

Table 2: Physicochemical Properties

Property Description Source(s)
Appearance Solid or liquid form saapedia.org
Solubility Soluble in water saapedia.org
Stability Generally stable saapedia.org
Key Functions Wetting, dispersing, chelating saapedia.org

| Classification | Anionic Surfactant | saapedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Na2O6S B12750462 Acetic acid, hydroxysulfo-, disodium salt CAS No. 29736-24-1

Properties

CAS No.

29736-24-1

Molecular Formula

C2H2Na2O6S

Molecular Weight

200.08 g/mol

IUPAC Name

disodium;2-hydroxy-2-sulfonatoacetate

InChI

InChI=1S/C2H4O6S.2Na/c3-1(4)2(5)9(6,7)8;;/h2,5H,(H,3,4)(H,6,7,8);;/q;2*+1/p-2

InChI Key

AJXNWWLXMKDNHF-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+]

physical_description

Pellets or Large Crystals;  Dry Powder

Origin of Product

United States

Systematic Nomenclature and Advanced Structural Characterization of Acetic Acid, Hydroxysulfo , Disodium Salt

Standardized IUPAC Nomenclature and Common Synonyms in Academic Discourse

The nomenclature of "Acetic acid, hydroxysulfo-, disodium (B8443419) salt" can be ambiguous, as the "hydroxysulfo-" group can refer to either a sulfonate (-SO₃⁻) or a sulfinate (-SO₂⁻) moiety attached to the acetate (B1210297) backbone. This leads to two distinct chemical entities with different CAS Registry Numbers and molecular formulas.

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic names for both structures to avoid ambiguity. cuyamaca.eduiupac.org For salts of carboxylic acids, the cation name precedes the anion name, and the "-ic acid" suffix of the parent acid is replaced with "-ate". youtube.comuiuc.edu

The Sulfonato Derivative (CAS: 29736-24-1): This is the more commonly referenced compound under the general name. Its IUPAC name is Disodium 2-hydroxy-2-sulfonatoacetate . echemportal.orgchemspider.com The name indicates a two-carbon acetate core, with a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group attached to the second carbon.

The Sulfinato Derivative (CAS: 223106-41-0): This compound's IUPAC name is Disodium 2-hydroxy-2-sulfinatoacetate . echemi.comcas.org It features a sulfinate (-SO₂⁻) group instead of a sulfonate group.

In academic and commercial literature, a variety of synonyms are used, which can sometimes lead to confusion between the two forms. It is crucial to refer to the specific CAS number for unambiguous identification. guidechem.comepa.gov

IdentifierSulfonato DerivativeSulfinato Derivative
Preferred IUPAC Name Disodium 2-hydroxy-2-sulfonatoacetate echemportal.orgchemspider.comDisodium 2-hydroxy-2-sulfinatoacetate cas.org
CAS Registry Number 29736-24-1 chemspider.comguidechem.com223106-41-0 echemi.comcas.org
Molecular Formula C₂H₂Na₂O₆S chemspider.comguidechem.comsinocurechem.comchemicalbook.comC₂H₂Na₂O₅S
Common Synonyms
  • Acetic acid, hydroxysulfo-, disodium salt guidechem.com
  • Disodium hydroxy(sulfonato)acetate chemspider.comguidechem.com
  • Acetic acid, 2-hydroxy-2-sulfo-, sodium salt (1:2) chemspider.comguidechem.com
  • Acetic acid, hydroxysulfino-, disodium salt cas.org
  • Disodium hydroxy(sulfino)acetate guidechem.com
  • Acetic acid, 2-hydroxy-2-sulfino-, sodium salt (1:2) cas.orgepa.gov
  • Computational and Spectroscopic Approaches for Structural Elucidation

    The structural elucidation of this compound relies on a combination of computational modeling and spectroscopic techniques. These methods provide insight into the molecule's connectivity, geometry, and electronic properties.

    Computational Analysis: Computational chemistry provides calculated properties that predict the molecule's behavior. For the sulfonato derivative (CAS: 29736-24-1), properties such as molecular weight and topological polar surface area (TPSA) have been computed. guidechem.com TPSA is a useful parameter for predicting the transport properties of molecules.

    Spectroscopic Methods:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. nih.gov For Disodium 2-hydroxy-2-sulfonatoacetate, the proton on the second carbon (methine proton) would be expected to have a chemical shift influenced by the adjacent electron-withdrawing carboxylate, hydroxyl, and sulfonate groups. libretexts.org The chemical shifts in the ¹³C NMR spectrum would similarly confirm the presence of the carboxyl carbon and the methine carbon bearing the heteroatoms. youtube.com While specific spectra for this compound are not widely published, the analysis of related structures indicates that NMR is a primary tool for verification. researchgate.netresearchgate.net

    Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present. agnopharma.com The spectrum of Disodium 2-hydroxy-2-sulfonatoacetate is expected to show characteristic absorption bands for the different moieties. The sulfonate group typically exhibits strong asymmetric and symmetric stretching vibrations. diva-portal.org Studies on related sulfonate compounds show these peaks around 1150 cm⁻¹ (asymmetric) and 1048 cm⁻¹ (symmetric). diva-portal.org The carboxylate anion (COO⁻) would show a strong asymmetric stretching band, and the hydroxyl group (-OH) would present a broad absorption band corresponding to O-H stretching.

    Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of sulfonated compounds. nih.gov It allows for the separation and identification of the compound based on its mass-to-charge ratio, confirming its molecular weight and fragmentation pattern.

    TechniqueInformation ObtainedExpected/Reported Findings for Disodium 2-hydroxy-2-sulfonatoacetate
    Computational Modeling Molecular weight, surface area, electronic properties. guidechem.comCalculated Molecular Weight: ~200.07 g/mol. guidechem.comchemicalbook.com Topological Polar Surface Area: ~126 Ų. guidechem.com
    NMR Spectroscopy Carbon-hydrogen framework, chemical environment of nuclei. nih.govExpected signals for the methine proton and the two distinct carbon atoms (carboxylate and methine). libretexts.orgyoutube.com
    IR Spectroscopy Identification of functional groups (sulfonate, carboxylate, hydroxyl).Characteristic stretching vibrations for S=O (sulfonate), C=O (carboxylate), and O-H (hydroxyl) groups are expected. diva-portal.org
    Mass Spectrometry Molecular weight confirmation and structural fragmentation. nih.govProvides precise mass-to-charge ratio to confirm the molecular formula.

    Solid-State and Solution-Phase Structural Analysis of this compound

    The physical and chemical properties of the compound are heavily influenced by its structure in both the solid and solution phases.

    Solid-State Analysis: In its solid form, Disodium 2-hydroxy-2-sulfonatoacetate is a white crystalline powder. sinocurechem.comuobaghdad.edu.iq The definitive method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction. nih.govwikipedia.org This technique would provide precise data on bond lengths, bond angles, and the coordination environment of the sodium ions with the carboxylate, sulfonate, and hydroxyl oxygen atoms. Such analysis reveals the crystal packing and the network of intermolecular interactions, such as hydrogen bonding, which dictate the material's macroscopic properties like melting point and stability. nih.govresearchgate.netnih.gov While specific crystallographic data for this compound is not readily available in public databases, analysis of similar sodium carboxylate salts shows that the electrostatic interactions between the sodium cation and the carboxylate anion are significant determinants of the crystal lattice structure. nih.gov

    Solution-Phase Analysis: Disodium 2-hydroxy-2-sulfonatoacetate is soluble in water. uobaghdad.edu.iq In aqueous solution, it dissociates into two sodium cations (Na⁺) and the 2-hydroxy-2-sulfonatoacetate anion. acs.org The behavior of the compound in solution is characteristic of an anionic surfactant, possessing both hydrophilic (carboxylate, sulfonate, hydroxyl) and a small hydrophobic (carbon backbone) component. sanyo-chemical-solutions.comwikipedia.org

    The solution behavior is influenced by several factors:

    pH: The compound is most stable and soluble in neutral to slightly alkaline conditions. sanyo-chemical-solutions.com In acidic solutions, protonation of the carboxylate group could occur, potentially affecting solubility.

    Electrolyte Concentration: As an ionic species, its solution properties can be affected by the presence of other salts, which can influence intermolecular interactions and solubility through effects on the ionic strength of the solution. nih.gov

    Micelle Formation: Like other surfactants, at concentrations above the critical micelle concentration (CMC), the anions may aggregate to form micelles, which is a key aspect of their function in detergents. wikipedia.orgnih.gov The presence of multiple hydrophilic groups suggests complex solution behavior. capes.gov.brnih.gov

    PhaseAnalytical TechniqueKey Structural & Behavioral Findings
    Solid-State X-Ray Diffraction nih.govwikipedia.org
  • Expected to be a crystalline solid. sinocurechem.com
  • Structure determined by ionic bonding between Na⁺ and the organic anion, and hydrogen bonding. nih.gov
  • Properties like melting point are linked to the strength of the crystal lattice. nih.gov
  • Solution-Phase Conductivity, Potentiometry, Spectroscopy
  • Dissociates in water to form Na⁺ and 2-hydroxy-2-sulfonatoacetate anions. acs.org
  • Behaves as an anionic surfactant. sanyo-chemical-solutions.comwikipedia.org
  • Solubility and stability are pH-dependent. sanyo-chemical-solutions.com
  • Interacts with other ions in solution. nih.gov
  • Synthetic Methodologies and Mechanistic Studies for the Production of Acetic Acid, Hydroxysulfo , Disodium Salt

    Established Chemical Synthesis Routes and Reaction Optimization

    The production of Acetic acid, hydroxysulfo-, disodium (B8443419) salt can be achieved through several established chemical pathways. Each route offers a unique balance of scalability, purity, and process complexity. The primary methods include the sulfonation of glyoxylic acid derivatives, an acetylation-sulfonation tandem reaction, and the oxidation of thioglycolic acid.

    Key Synthesis Routes:

    Sulfonation of Glyoxylic Acid Derivatives: This is considered the most direct route, where glyoxylic acid (or its hydrated form, dihydroxyacetic acid) is treated with sodium sulfite (B76179) in an acidic aqueous medium, followed by neutralization. This method is often favored in industrial settings due to the use of simple reagents and its scalability.

    Oxidation of Thioglycolic Acid: This pathway involves the oxidation of thioglycolic acid using an oxidizing agent like hydrogen peroxide, followed by neutralization with sodium hydroxide (B78521). This route can yield a high-purity product but requires careful management of potentially hazardous peroxides.

    Acetylation-Sulfonation Tandem Reaction: This multi-step approach begins with the acetylation of a hydroxyacetic acid derivative, followed by sulfonation and subsequent neutralization. It allows for controlled functionalization but may require intermediate purification steps.

    Reaction optimization is critical for maximizing efficiency and product quality. Key parameters that are manipulated include temperature, pH, and the use of co-solvents. For instance, maintaining a controlled pH of 8.0–9.0 and a temperature of 50–55°C during direct sulfonation is crucial. To prevent the precipitation of intermediates during neutralization, strategies such as the dropwise addition of sodium hydroxide, maintaining a temperature of 50–55°C to enhance solubility, and using ethanol-water co-solvents have been employed.

    Below is a comparative analysis of the established synthesis methods:

    Table 1: Comparative Analysis of Synthesis Routes for Acetic Acid, Hydroxysulfo-, Disodium Salt
    MethodStarting MaterialsTypical Temperature RangeReported YieldAdvantagesLimitations
    Sulfonation of Glyoxylic AcidGlyoxylic acid, Sodium Sulfite (Na₂SO₃)90–100°C60–70%Simple reagents, scalable for industrial production. Long reaction times, sensitivity to pH.
    Oxidation of Thioglycolic AcidThioglycolic acid, Hydrogen Peroxide (H₂O₂)25–50°C65–75%High purity, fewer by-products. Use of hazardous oxidants, higher cost.
    Acetylation-Sulfonation TandemHydroxyacetic acid, Acyl chloride5–80°C50–55%Controlled functionalization. Multi-step process, requires intermediate purification.

    Emerging Green Chemistry Principles in this compound Synthesis

    The application of green chemistry principles to the synthesis of specialty chemicals is an area of growing importance, aiming to reduce environmental impact and enhance safety. solubilityofthings.com These principles provide a framework for designing more sustainable chemical processes. nih.govepa.gov Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing for energy efficiency, and employing catalysis over stoichiometric reagents. nih.govacs.org

    In the context of this compound synthesis, emerging methodologies are being explored that align with these principles:

    Waste Prevention and Atom Economy: Traditional multi-step syntheses can generate significant waste. acs.org Green approaches focus on designing routes that maximize the incorporation of all starting materials into the final product. acs.org

    Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can facilitate multiple reaction cycles, minimizing waste. solubilityofthings.comepa.gov

    Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy requirements and associated environmental and economic costs. nih.gov

    Biocatalysis: Enzymatic methods are gaining attention as a green alternative. For example, the use of aryl sulfotransferases for sulfonation has been proposed, although yields currently remain low. Enzymes offer high specificity, which can reduce the need for protecting groups and minimize waste. acs.orgresearchgate.net

    Electrochemical Methods: The use of electrochemical methods with sulfite anions in divided cells shows promise for reducing energy consumption compared to traditional heating methods.

    These emerging strategies represent a shift towards more sustainable and efficient production, though further research is needed to improve their viability for industrial-scale application.

    Kinetic and Thermodynamic Investigations of Formation Reactions

    Detailed kinetic and thermodynamic studies specific to the formation of this compound are not extensively documented in publicly available literature. However, the principles of such investigations can be understood from studies of related chemical systems.

    Kinetic Studies: Kinetic analysis of a chemical reaction involves measuring reaction rates under various conditions to understand the reaction mechanism and optimize parameters. nih.gov For reactions involving sodium hydroxide, such as saponification, studies have used regression analysis to determine the influence of operational parameters on conversion rates. mdpi.com In a continuous stirred-tank reactor (CSTR), factors like temperature and reaction volume were found to significantly affect the steady-state conversion of NaOH, while agitation and feed rates were less influential. mdpi.com A similar methodological approach could be applied to the synthesis of this compound to model the reaction and identify optimal conditions for maximizing yield and throughput. mdpi.com Nuclear magnetic resonance (NMR) techniques can also be used to monitor the progress of reactions in real-time by integrating the peaks of unique protons for each species present in the reaction mixture. copernicus.org

    Thermodynamic Investigations: Thermodynamic studies provide insight into the feasibility and equilibrium position of a reaction. The Gibbs free energy, enthalpy, and entropy changes associated with the reaction are key parameters. nih.gov For related organosulfates, thermodynamic studies have been conducted on their hydrolysis—the reverse of a potential formation reaction. copernicus.org These investigations suggest that organosulfates are thermodynamically unstable with respect to their corresponding alcohols, indicating that the hydrolysis reaction is favored at standard state. copernicus.org The enthalpy of interaction can be determined by measuring equilibrium constants at different temperatures using the Van't Hoff relation. nih.gov Such analyses reveal whether a reaction is endothermic or exothermic and to what extent it is driven by enthalpy or entropy. nih.gov

    Catalytic Systems Employed in the Synthesis of Related Hydroxysulfoacetates

    While specific catalytic systems for the direct synthesis of this compound are not widely reported, catalysts used in related hydroxylation and sulfonation reactions provide a basis for potential development. Catalysts are crucial for enhancing reaction efficiency, selectivity, and enabling reactions under milder conditions. solubilityofthings.comsigmaaldrich.com

    Acid Catalysts for Sulfonation: For industrial-scale sulfonation reactions, catalysts such as Iron(III) chloride (FeCl₃) have been used to accelerate the process.

    Hydroxylation Catalysts: Hydroxylation involves introducing a hydroxyl (-OH) group into a molecule. alfachemic.com Catalytic hydroxylation is a significant industrial process. alfachemic.com Transition-metal-catalyzed hydroxylation of aryl halides is an efficient method for synthesizing phenols. nih.gov Catalysts for these transformations include systems based on iridium, copper, and iron. nih.gov Research has also focused on mimicking natural enzymes with bimetallic cluster catalysts or using metalloporphyrins for the selective hydroxylation of alkanes. alfachemic.com

    Catalysts for Sulfonyl Group Transformations: The synthesis of molecules containing sulfonyl groups often employs metal catalysts. Palladium- and copper-based catalysts are used extensively. scispace.com For example, copper(I) and copper(II) catalysts with bipyridine ligands have been developed for the synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide source. scispace.com Bimetallic iron-ruthenium nanoparticles have also been shown to be effective for the selective hydrodeoxygenation of acetophenone (B1666503) derivatives, demonstrating catalysis on molecules with related functional groups. rsc.org

    Solid Acid Catalysts: Sulphated zirconia (SZ) is a solid acid catalyst investigated for its high activity in various chemical transformations, including the hydrolysis of glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.com The catalytic activity of SZ is linked to the presence of both Lewis and Brønsted acid sites on its surface, and its synthesis can be optimized using energy-efficient methods like microwave assistance. mdpi.com

    The development of these diverse catalytic systems highlights the ongoing innovation in designing efficient and selective pathways for producing complex functionalized molecules like hydroxysulfoacetates.

    Applications of Acetic Acid, Hydroxysulfo , Disodium Salt in Advanced Chemical Systems and Industrial Technologies

    Role as a Reducing Agent: Mechanistic Insights into Redox Chemistry

    The utility of Acetic acid, hydroxysulfo-, disodium (B8443419) salt as a reducing agent is rooted in the chemistry of its sulfinic acid functional group. Sulfinic acids and their salts are known to participate in redox reactions, where they can be oxidized. The one-electron oxidation of sulfinic acids leads to the formation of sulfonyl radicals, which are key intermediates in various chemical transformations. rsc.org This reactivity is central to the compound's function as a reducing agent.

    The mechanism of its reducing action involves the transfer of an electron from the sulfur atom to an oxidizing agent. This process is influenced by the surrounding chemical environment, including the solvent and the presence of other reactive species. For instance, the reactivity of sulfinic acids with radicals such as peroxyl and alkoxyl radicals has been studied to understand their role in radical chain reactions. rsc.org While the autoxidation of sulfinic acids can be facile, their application as reducing agents in controlled chemical processes is an area of active interest. rsc.org The O-H bond dissociation enthalpy (BDE) of sulfinic acids, which is a measure of their hydrogen atom donating ability, has been determined to be approximately 78 kcal mol⁻¹, placing it between that of thiols and sulfenic acids. rsc.org This thermodynamic property is crucial in predicting its behavior in hydrogen atom transfer (HAT) reactions, which are a fundamental aspect of many redox processes. rsc.org

    ESR spectroscopy studies have shown that sulfinic acids can undergo one-electron oxidation to produce sulfonyl radicals. acs.org These radicals can then participate in further reactions, such as addition to double and triple bonds, making sulfinic acid derivatives valuable reagents in organic synthesis. rsc.org The specific redox pathways and the ultimate products are highly dependent on the reaction conditions and the nature of the oxidizing species involved.

    Table 1: Redox Properties of Sulfinic Acids

    Property Description Reference
    Primary Redox Reaction One-electron oxidation to form sulfonyl radicals. rsc.org
    Key Intermediate Sulfonyl radical (RSO₂•). rsc.orgacs.org
    O-H Bond Dissociation Enthalpy ~78 kcal mol⁻¹ rsc.org
    Reactivity with Radicals Acts as a hydrogen atom transfer (HAT) agent. rsc.org

    Functionality as a Plasticizer in Polymer Science and Material Engineering

    The application of Acetic acid, hydroxysulfo-, disodium salt as a traditional plasticizer in polymer science is not extensively documented in publicly available literature. Plasticizers are typically larger molecules that are added to polymers to increase their flexibility and reduce their glass transition temperature. specialchem.com However, the principles of plasticization can be explored in the context of small, polar molecules like the subject compound.

    Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and allowing the chains to move more freely. specialchem.com Anionic compounds, such as sulfonate salts, have been mentioned in the context of plasticizers for specific applications like hot melt adhesives. google.com In such systems, the polar nature of the sulfonate group would interact with polar segments of the polymer, while the organic part of the molecule would contribute to the spacing of the polymer chains.

    Surfactants, which share the amphiphilic character of this compound, have been investigated as plasticizers in some polymer systems. They can lower the viscosity of the polymer melt and improve the homogeneity of the mixture. nih.gov The effectiveness of a plasticizer depends on its compatibility with the polymer, which is governed by factors such as polarity and molecular size. While larger polymeric plasticizers are valued for their permanence, smaller molecules can also be effective if they have the right chemical structure. specialchem.comsci-hub.se

    It is important to distinguish the role of a plasticizer in polymer science from that of a superplasticizer in construction materials, which is discussed in the following section. While both involve increasing the workability of a material, the mechanisms and the systems in which they are used are distinct.

    Integration into Construction Materials: Chemical Interactions and Performance Enhancement

    A significant industrial application of this compound is as an additive in construction materials, where it functions as a superplasticizer. rsc.org Superplasticizers, also known as high-range water reducers, are crucial for producing high-performance concrete with improved workability and strength. epfl.chmdpi.com

    The performance-enhancing effect of sulfonated superplasticizers like this compound in cementitious systems is primarily due to their dispersing action on cement particles. researchgate.net In a fresh cement paste, fine particles tend to agglomerate, trapping a significant amount of water and reducing the fluidity of the mix. epfl.ch When a sulfonated superplasticizer is introduced, the sulfonate groups (SO₃⁻) adsorb onto the surface of the positively charged cement particles. researchgate.netresearchgate.net

    This adsorption imparts a negative charge to the particle surfaces, leading to electrostatic repulsion between them. epfl.chresearchgate.net This repulsion overcomes the attractive van der Waals forces, causing the cement particles to disperse and release the trapped water. The result is a significant increase in the fluidity and workability of the concrete, allowing for a reduction in the water-to-cement ratio. A lower water content, in turn, leads to a denser and stronger hardened concrete with improved durability. researchgate.netresearchgate.net

    The effectiveness of a sulfonated superplasticizer is influenced by several factors, including the chemical composition of the cement, particularly the tricalcium aluminate (C₃A) and alkali sulfate (B86663) content. researchgate.netconcrete.org The superplasticizer molecules compete with sulfate ions for adsorption sites on the C₃A phase. researchgate.net A good compatibility between the cement and the superplasticizer is essential to avoid issues like rapid slump loss or excessive retardation of setting time. researchgate.net

    Table 2: Role in Construction Materials

    Function Mechanism Performance Enhancement Reference
    Superplasticizer Adsorption onto cement particles via sulfonate groups, leading to electrostatic repulsion. Increased fluidity and workability of fresh concrete. epfl.chresearchgate.net
    Water Reducer Dispersion of cement particles releases trapped water. Allows for a lower water-to-cement ratio, resulting in higher strength and durability of hardened concrete. researchgate.netresearchgate.net

    Exploration of Novel Applications in Chemical Processing and Manufacturing

    The chemical structure of this compound makes it a potentially valuable building block in chemical synthesis, particularly for the production of organosulfur compounds. Sulfinate salts are versatile precursors that can act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. lanxess.com This reactivity opens up avenues for the synthesis of a wide range of sulfur-containing molecules, including sulfones and sulfonamides, which are important in pharmaceuticals and materials science. nih.govresearchgate.net

    Recent research has focused on developing new synthetic methods that utilize sulfinates. These include sulfonyl radical-triggered ring-closing reactions and multicomponent reactions, which are efficient ways to build complex molecular architectures. lanxess.com The ability to use sulfinates in C-H sulfonylation reactions is also a significant area of development, as it allows for the direct functionalization of organic molecules. lanxess.com

    While specific large-scale manufacturing processes using this compound as a primary building block are not widely reported, the general utility of sulfinates in organic synthesis suggests potential for its use in the fine chemical industry. The development of rhodium-catalyzed reactions for the synthesis of organosulfur compounds, for example, highlights the ongoing innovation in this field. nih.gov As new catalytic systems and reaction protocols are discovered, the demand for versatile sulfinate precursors like this compound may increase.

    Environmental Chemistry and Biogeochemical Cycling of Acetic Acid, Hydroxysulfo , Disodium Salt

    Biodegradation Pathways and Environmental Persistence in Aquatic and Terrestrial Ecosystems

    The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes. For Acetic acid, hydroxysulfo-, disodium (B8443419) salt, biodegradation is the primary mechanism of removal from aquatic and terrestrial ecosystems.

    Based on a ready biodegradability test following OECD Guideline 301B, the substance has been shown to be readily biodegradable, achieving a degradation of greater than 85% over a 28-day period. This high level of biodegradation indicates that the compound is not expected to persist in the environment. While specific enzymatic pathways for this compound are not extensively detailed in publicly available literature, its structure as a sulfonated acetate (B1210297) suggests that microbial communities in soil and water can utilize it as a carbon source. The degradation process likely involves the cleavage of the sulfo and acetate groups, followed by the entry of the resulting organic fragments into common metabolic pathways.

    The rate of biodegradation can be influenced by several environmental factors, including temperature, pH, and the presence of acclimated microbial populations. However, its classification as "readily biodegradable" suggests that these processes occur efficiently under a wide range of typical environmental conditions.

    Partitioning Behavior and Environmental Fate Modeling in Various Compartments

    The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments such as water, soil, and air. This behavior is fundamental to predicting its environmental fate and potential exposure pathways.

    Due to its chemical structure as a disodium salt, Acetic acid, hydroxysulfo-, disodium salt is highly soluble in water, with a reported solubility of over 10 g/L. Consequently, if released into the environment, it will predominantly partition to the water compartment.

    Environmental fate models use key physicochemical properties to predict a substance's distribution. For this compound, the octanol-water partition coefficient (log Kow) is a critical parameter. The log Kow for this substance is reported to be less than 0, indicating a very low potential for partitioning into fatty tissues of organisms and a preference for remaining in the aqueous phase.

    The following table summarizes the key parameters influencing the environmental partitioning of this compound:

    PropertyValueImplication for Environmental Fate
    Water Solubility> 10 g/LPredominantly partitions to the water compartment.
    Log Kow (Octanol-Water Partition Coefficient)< 0Low potential for bioaccumulation in organisms.

    In terrestrial environments, the high water solubility and low log Kow suggest a high potential for mobility in soil. The substance is likely to be transported with water flow and have a low affinity for sorption to soil organic matter.

    Bioaccumulation Potential and Transport Mechanisms within Environmental Matrices

    Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is a key consideration in assessing its environmental risk.

    Transport within environmental matrices is primarily governed by its high water solubility. In aquatic systems, it will be transported by currents and dispersion. In soil, its movement will be dominated by leaching with percolating water. Due to its low volatility, transport through the atmosphere is not considered a significant pathway.

    Considerations for Environmental Risk Assessment Methodologies in Chemical Stewardship

    Environmental risk assessment is a systematic process used to evaluate the potential for adverse effects of a chemical on the environment. For this compound, the risk assessment is based on a comparison of its potential environmental concentration with the concentration at which no adverse effects are expected.

    The environmental risk assessment for this compound has concluded that it is unlikely to cause harm to the environment in Canada. This determination is based on its low potential for ecotoxicity and environmental exposure.

    Key data points used in the environmental risk assessment of this compound include:

    Aquatic Toxicity: The substance exhibits low acute toxicity to fish, aquatic invertebrates, and low chronic toxicity to algae. The median lethal concentration (LC50) for fish and the median effective concentration for aquatic invertebrates are both greater than 100 mg/L. The lowest-observed-effect-concentration and 10% effective concentration for algae are also greater than 100 mg/L.

    Biodegradation: Its high rate of ready biodegradation (>85% in 28 days) means that it is not expected to persist in the environment, thus limiting long-term exposure.

    Bioaccumulation: The very low bioaccumulation potential, as indicated by the low log Kow and BCF, suggests that it will not biomagnify in the food chain.

    Given the low potential for hazard to the environment, a predicted no-effect concentration was not calculated. Similarly, a predicted environmental concentration was not calculated due to the low ecotoxicity and high biodegradation potential. This approach is consistent with risk assessment methodologies for substances that demonstrate low environmental hazard and exposure potential.

    Biochemical Interactions and Enzymatic Transformations Involving Acetic Acid, Hydroxysulfo , Disodium Salt

    Enzymatic Hydrolysis and Related Biochemical Pathways

    Acetic acid, hydroxysulfo-, disodium (B8443419) salt is classified as a readily biodegradable substance, indicating its susceptibility to microbial breakdown. While specific enzymatic pathways for this particular compound are not extensively detailed in publicly available literature, the biodegradation of structurally related short-chain sulfonated aliphatic carboxylic acids generally proceeds via desulfonation, a key step catalyzed by a variety of microbial enzymes.

    The initial step in the aerobic biodegradation of many organosulfonates involves the enzymatic cleavage of the carbon-sulfur (C-S) bond. This can be accomplished by different classes of enzymes, including monooxygenases and dioxygenases, which introduce hydroxyl groups onto the carbon backbone, destabilizing the C-S bond and facilitating the release of the sulfonate group as sulfite (B76179) (SO₃²⁻). This sulfite is then typically oxidized to sulfate (B86663) (SO₄²⁻) by sulfite oxidases, which can be assimilated by microorganisms for growth or released into the environment.

    In anaerobic environments, the degradation of sulfonates can also occur, often initiated by different enzymatic systems. For instance, some anaerobic bacteria utilize glycyl radical enzymes to cleave the C-S bond. Following desulfonation, the remaining carbon skeleton, in this case, a derivative of acetic acid, can enter central metabolic pathways, such as the Krebs cycle, to be further metabolized for energy and biomass production.

    While the term "biodegradable" is applied to Disodium hydroxysulfoacetate, detailed studies identifying the specific enzymes and intermediate metabolites in its degradation pathway are not widely documented. surfactant.top However, its solubility in water facilitates its availability to microorganisms for enzymatic action. surfactant.top

    Table 1: General Classes of Enzymes Involved in Sulfonate Biodegradation

    Enzyme ClassGeneral Function in Sulfonate Degradation
    MonooxygenasesCatalyze the insertion of a single oxygen atom, often initiating the desulfonation process.
    DioxygenasesIncorporate both atoms of molecular oxygen into the substrate, leading to C-S bond cleavage.
    SulfatasesHydrolyze sulfate esters; while this compound is a sulfonate, related enzymes could be involved.
    LyasesCatalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation.

    Investigation of Metabolic Fates in Model Biological Systems (Excluding clinical data)

    The metabolic fate of Acetic acid, hydroxysulfo-, disodium salt in model biological systems is intrinsically linked to its biodegradability. In environmental systems, such as wastewater treatment simulations, the compound is expected to be mineralized by microbial consortia. This process involves the conversion of the organic molecule into inorganic substances like carbon dioxide, water, and sulfate.

    In laboratory-based in vitro studies using microbial cultures, the degradation of sulfonated compounds can be monitored by observing the disappearance of the parent compound and the appearance of metabolites. For instance, studies on linear alkylbenzene sulfonates (LAS), which are structurally more complex, show a stepwise shortening of the alkyl chain and subsequent desulfonation. nih.gov A similar, albeit simpler, pathway can be postulated for the two-carbon backbone of this compound.

    Given its use as a reducing agent in industrial processes, its metabolic fate may also involve redox transformations within biological systems. Its antioxidant properties, demonstrated by the ability to scavenge free radicals in vitro, suggest it can participate in cellular redox chemistry. However, specific studies detailing its metabolic products in model organisms are scarce.

    Interactions with Biomolecules and Potential Biochemical Roles

    The chemical structure of this compound, featuring both a hydroxyl and a sulfonate group, suggests a high potential for interaction with biomolecules. The sulfonate group is highly polar and negatively charged at physiological pH, which can lead to electrostatic interactions with positively charged residues on the surface of proteins.

    Its role as a reducing agent implies that it can donate electrons, potentially impacting the function of redox-sensitive proteins and enzymes. This is consistent with findings that it can act as an antioxidant by scavenging reactive oxygen species. These interactions could modulate cellular signaling pathways that are sensitive to the redox state of the cell.

    Furthermore, as a surfactant-like molecule, it may exhibit interactions with cell membranes. While not a classical long-chain surfactant, its amphiphilic nature could lead to partitioning into biological membranes, potentially altering their physical properties and the function of membrane-bound proteins. However, without specific research on this compound, these potential interactions remain largely theoretical.

    Table 2: Potential Biochemical Interactions of this compound

    Interacting BiomoleculePotential Type of InteractionPotential Consequence
    Proteins (Enzymes)Electrostatic interactions, Redox reactionsAlteration of enzyme activity, Modulation of protein conformation
    Cell MembranesPartitioning into lipid bilayerChanges in membrane fluidity and permeability
    Reactive Oxygen Species (ROS)Electron donation (Reduction)Neutralization of free radicals, Cellular protection against oxidative stress

    Advanced Analytical Techniques for the Characterization and Quantification of Acetic Acid, Hydroxysulfo , Disodium Salt

    High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment

    Chromatographic techniques are fundamental in assessing the purity of "Acetic acid, hydroxysulfo-, disodium (B8443419) salt" by separating it from starting materials, byproducts, and degradation products.

    High-Performance Liquid Chromatography (HPLC):

    Due to the non-volatile and ionic nature of "Acetic acid, hydroxysulfo-, disodium salt," HPLC is a highly suitable technique for its purity assessment. Given that the target molecule lacks a strong chromophore, direct UV detection can be challenging. However, several HPLC-based approaches can be effectively employed:

    Ion-Exchange Chromatography (IEC): As a salt containing a sulfonate and a carboxylate group, the compound is anionic. IEC, particularly with a hydroxide-selective anion-exchange column, can provide excellent separation from other anionic impurities. A gradient elution using a potassium hydroxide (B78521) or carbonate/bicarbonate eluent, coupled with suppressed conductivity detection, offers a sensitive and specific method for quantification. This approach is analogous to methods used for determining other anionic impurities in various matrices. thermofisher.comnih.govlongdom.orgresearchgate.net

    Reversed-Phase (RP) HPLC with Pre-column Derivatization: To enable UV-Vis detection and enhance retention on common C18 columns, the carboxylate or hydroxyl group of the analyte can be derivatized. For instance, derivatization with a reagent that introduces a chromophore allows for sensitive detection. nih.govresearchgate.netnih.govresearchgate.net A typical method would involve a gradient elution with a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

    Hydrophilic Interaction Liquid Chromatography (HILIC): For this highly polar analyte, HILIC offers an alternative separation mechanism to reversed-phase chromatography, often providing better retention.

    Size-Exclusion Chromatography (SEC): For analyzing related oligomeric or polymeric impurities, aqueous SEC can be utilized. shodex.com

    A validated HPLC method would be characterized by its specificity, linearity over a defined concentration range, accuracy, precision (repeatability and intermediate precision), and robustness.

    Gas Chromatography (GC):

    Direct GC analysis of the highly polar and non-volatile "this compound" is not feasible. However, GC can be employed for the analysis of volatile impurities or after derivatization or specific degradation of the main compound.

    Analysis of Volatile Impurities: A headspace GC method could be used to quantify residual volatile organic solvents from the synthesis process.

    Pyrolysis-GC or In-port Thermal Degradation: The compound can be quantitatively converted to a more volatile and thermally stable derivative in the hot GC injection port. For example, some sulfated compounds can be analyzed by GC-MS where the sulfate (B86663) group is cleaved off thermally, allowing the core molecule to be chromatographed. nih.govnih.gov

    Derivatization: The hydroxyl and carboxylic acid functionalities could be derivatized (e.g., silylation) to increase volatility, allowing for GC separation and quantification.

    Analysis of Related Impurities: Potential cyclic ester impurities, such as sultones, which are known to be formed during some sulfonation processes, can be extracted and analyzed by GC-MS. colab.ws

    The choice between HPLC and GC is dictated by the specific analytical goal, with HPLC being the primary choice for the direct analysis of the compound itself.

    Table 1: Comparison of Chromatographic Techniques for Purity Assessment

    Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
    Applicability Direct analysis of the non-volatile, ionic compound. Indirect analysis via derivatization or for volatile impurities.
    Primary Column Types Ion-Exchange, Reversed-Phase (C18), HILIC. Capillary columns (e.g., polar-modified polysiloxane).
    Common Detectors Conductivity, UV-Vis (with derivatization), Mass Spectrometry (LC-MS). Flame Ionization Detector (FID), Mass Spectrometry (GC-MS).
    Sample Preparation Dissolution in a suitable solvent (e.g., water), potential derivatization. Derivatization, headspace sampling, or thermal degradation.
    Typical Analytes Main compound, ionic impurities, non-volatile byproducts. Residual solvents, volatile byproducts, derivatized analyte.

    Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Impurity Profiling

    Mass spectrometry is an indispensable tool for confirming the molecular weight of "this compound" and for identifying and structurally elucidating unknown impurities.

    Molecular Identification:

    Electrospray ionization (ESI) is the preferred ionization technique for this polar, ionic compound, typically coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements. In negative ion mode, the expected [M-2Na+H]⁻ ion would be observed. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, confirming the molecular formula C₂H₂O₆S for the hydroxysulfoacetate anion.

    Tandem MS (MS/MS) for Structural Confirmation and Impurity Profiling:

    Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For the hydroxysulfoacetate anion, expected fragmentation pathways would include the loss of SO₃, CO₂, and other small neutral molecules, providing confirmation of the connectivity of the functional groups.

    This technique is particularly powerful for impurity profiling. By coupling LC with MS/MS, impurities can be separated chromatographically and then individually identified based on their mass and fragmentation patterns. This allows for the identification of process-related impurities (e.g., unreacted starting materials, byproducts of side reactions) and degradation products, even at trace levels.

    Table 2: Predicted Mass Spectrometric Data for the Hydroxysulfoacetate Anion

    Ion Type Predicted m/z (Monoisotopic) Technique
    [M-2Na+H]⁻ 154.9656 ESI-MS (Negative Mode)
    [M-Na]⁻ 176.9475 ESI-MS (Negative Mode)
    [M-2Na+H+Na]⁻ or [M-Na]⁻ 176.9475 ESI-MS (Negative Mode)

    Note: M represents the neutral form of the parent acid, C₂H₄O₆S.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

    NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of "this compound." It provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.

    ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A single peak, likely a singlet, would correspond to the proton on the α-carbon (the carbon bearing the hydroxyl, sulfonate, and carboxylate groups). The chemical shift of this proton would be significantly downfield due to the deshielding effects of the three electronegative groups attached to the same carbon. Its exact position would be sensitive to the solvent (e.g., D₂O) and pH. The hydroxyl proton may be observable in a non-protic solvent like DMSO-d₆, but would typically exchange with D₂O. nih.govyoutube.comchemicalbook.comchemicalbook.com

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show two distinct signals:

    The α-carbon, which is attached to the hydroxyl, sulfonate, and carboxylate groups, would appear at a significantly downfield chemical shift (estimated around 60-90 ppm) due to the strong deshielding effect of the attached heteroatoms. youtube.comresearchgate.net

    The carbonyl carbon of the carboxylate group would be observed even further downfield, typically in the range of 160-180 ppm. researchgate.net

    2D NMR Techniques: To confirm the structure unequivocally, 2D NMR experiments are employed:

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the C-H connectivity. It would show a correlation between the α-proton and the α-carbon.

    COSY (Correlation Spectroscopy): While not highly informative for this simple structure with an isolated spin system, it would confirm the absence of proton-proton coupling.

    Table 3: Predicted NMR Chemical Shifts for Hydroxysulfoacetate in D₂O

    Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
    α-Proton ¹H ~4.0 - 5.0 Singlet
    α-Carbon ¹³C ~60 - 90 -
    Carbonyl Carbon ¹³C ~160 - 180 -

    Electrochemical Methods for Quantitative Analysis and Redox Studies

    Electrochemical methods can offer sensitive and cost-effective means for the quantitative analysis of "this compound" and for investigating its redox properties.

    Quantitative Analysis:

    While the sulfonate group is generally considered electrochemically inactive within the typical potential window of aqueous solutions, the hydroxyl and carboxylate groups could potentially be oxidized at a sufficiently high positive potential on certain electrode materials (e.g., boron-doped diamond or glassy carbon electrodes). The development of an electrochemical sensor could involve modifying an electrode surface to enhance the electrochemical response and selectivity towards the analyte. nih.gov Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV) could be optimized for quantitative determination. The peak current would be proportional to the concentration of the analyte, allowing for the creation of a calibration curve.

    Redox Studies:

    Table 4: Potential Electrochemical Techniques and Their Applications

    Technique Application
    Cyclic Voltammetry (CV) Investigating redox behavior, determining oxidation/reduction potentials.
    Differential Pulse Voltammetry (DPV) Quantitative analysis with high sensitivity and low detection limits.
    Square-Wave Voltammetry (SWV) Fast and sensitive quantitative analysis.
    Electrochemical Impedance Spectroscopy (EIS) Studying electrode-analyte interactions and surface phenomena.

    Theoretical and Computational Chemistry Studies of Acetic Acid, Hydroxysulfo , Disodium Salt

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the electronic structure of a molecule and predicting its reactivity. These methods can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for assessing chemical behavior.

    For Acetic acid, hydroxysulfo-, disodium (B8443419) salt, such calculations could provide detailed information on its stability and reactive sites. By solving approximations of the Schrödinger equation, one can obtain the molecule's optimized geometry, bond lengths, and bond angles. Key aspects that would be investigated include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

    Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight the electron-rich regions, likely centered around the oxygen atoms of the sulfonate and carboxylate groups, and electron-poor regions. Such information is invaluable for predicting how the molecule will interact with other chemical species, including electrophiles and nucleophiles. mdpi.com Methods like Heuristically-Aided Quantum Chemistry (HAQC) could be employed to model complex reaction pathways by combining empirical chemical rules with quantum chemical structure optimizations, thereby predicting feasible reactions under specific conditions. chemrxiv.org Data-driven approaches could also utilize computed quantum features to create a "quantum fingerprint" for predicting reactivity. arxiv.org

    Table 1: Predicted Quantum Chemical Parameters for Acetic Acid, Hydroxysulfo-, Disodium Salt (Note: The values in this table are illustrative of the parameters that would be obtained from quantum chemical calculations and are pending specific computational studies.)

    Parameter Predicted Significance for this compound Illustrative Value
    HOMO Energy Indicates electron-donating capability, likely localized on the anionic groups. To be determined
    LUMO Energy Indicates electron-accepting capability. To be determined
    HOMO-LUMO Gap A key indicator of chemical reactivity and kinetic stability. researchgate.net To be determined
    Dipole Moment Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. To be determined
    Molecular Electrostatic Potential (MEP) Maps electron density to predict sites for electrophilic and nucleophilic attack. To be determined

    | Atomic Charges | Provides the charge on each atom, identifying reactive centers. | To be determined |

    Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. 166.62.7 By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in different environments, such as in aqueous solution. arxiv.org

    MD simulations can also be used to predict macroscopic properties by analyzing the collective behavior of molecules. For instance, by simulating a system containing many molecules of this compound in water, it would be possible to study aggregation behavior, such as the formation of micelles, which is a characteristic feature of surfactants. researchgate.net The simulation would reveal how the hydrophobic and hydrophilic parts of the molecule orient themselves to minimize energy, leading to self-assembly into larger structures. 166.62.7 The radial distribution function (RDF) can be calculated from MD simulations to characterize the spatial arrangement of molecules and ions in the solution. acs.org

    Table 2: Potential Insights from Molecular Dynamics Simulations of this compound in Aqueous Solution (Note: The findings in this table are examples of data that would be generated from MD simulations and require specific computational investigation.)

    Property/Interaction Information to be Gained Potential Finding
    Solvation Shell Structure Arrangement of water molecules around the solute; coordination numbers of sodium ions. Strong hydration shells expected around the sulfonate and carboxylate groups.
    Radial Distribution Function (g(r)) Probability of finding one particle at a certain distance from another (e.g., Na⁺ to oxygen atoms). Peaks indicating the average distances between ions and functional groups.
    Hydrogen Bonding Network Analysis of hydrogen bonds between the solute's functional groups and water molecules. mdpi.com Extensive hydrogen bonding involving the hydroxyl, sulfonate, and carboxylate groups.
    Micelle Formation Critical Micelle Concentration (CMC) and aggregation number under various conditions. To be determined through simulation of multiple concentrations.

    | Diffusion Coefficient | Rate of movement of the molecule through the solvent, affecting transport properties. | To be determined. |

    Density Functional Theory (DFT) for Spectroscopic Property Prediction

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely used to predict a variety of molecular properties, including vibrational frequencies, which are fundamental to interpreting experimental spectra like Infrared (IR) and Raman. researchgate.net

    For this compound, DFT calculations could predict its vibrational spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes. nih.gov This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific peaks to the vibrations of functional groups, such as the stretching and bending of C-H, O-H, C=O, and S=O bonds. scispace.com

    Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and, consequently, the UV-Visible absorption spectrum. acs.orgscirp.org This would provide insight into the electronic transitions of the molecule, such as the HOMO → LUMO transition. scirp.org Comparing the computed spectrum with experimental results helps in validating the theoretical model and understanding the electronic properties of the compound. DFT can also be used to calculate other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts.

    Table 3: Illustrative Spectroscopic Data Obtainable from DFT Calculations for this compound (Note: The values presented are for illustrative purposes to show the type of data generated by DFT calculations and are subject to actual computational analysis.)

    Spectroscopic Data Predicted Information Example Vibrational Mode/Transition Predicted Wavenumber/Wavelength
    FT-IR Vibrational Frequencies Identification of functional groups and their vibrational modes. nih.gov Asymmetric SO₃⁻ stretch To be determined (~1200-1250 cm⁻¹)
    Symmetric COO⁻ stretch To be determined (~1400-1450 cm⁻¹)
    O-H stretch To be determined (~3200-3600 cm⁻¹)
    Raman Activity Complementary vibrational information, especially for symmetric vibrations. S-O symmetric stretch To be determined
    UV-Visible Absorption (TD-DFT) Prediction of electronic transitions. scirp.org HOMO-LUMO transition To be determined

    | NMR Chemical Shifts | Prediction of ¹H and ¹³C chemical shifts to aid in structure elucidation. | Chemical shift of the α-carbon | To be determined |

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or property descriptors of a set of compounds with their chemical activity or a specific property. silae.itnumberanalytics.com The fundamental principle is that the structure of a molecule contains the features responsible for its activities. silae.it

    While a QSAR model requires a dataset of multiple, structurally related compounds with measured activity, one can outline how such a model could be developed for compounds similar to this compound. The first step involves defining a specific activity or property to be modeled, such as its efficacy as a surfactant, its biodegradability, or its potential for environmental toxicity. numberanalytics.com

    Next, a series of molecular descriptors would be calculated for a set of related compounds. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape). researchgate.netnih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that links the descriptors to the observed activity. researchgate.net

    For this compound, a QSAR model could predict its behavior based on its unique combination of functional groups. Descriptors representing its high polarity, hydrogen bonding capacity, and ionic nature would likely be significant. The model would need to be rigorously validated to ensure its predictive power for new, untested compounds. semanticscholar.org

    Table 4: Framework for a Potential QSAR Model for Surfactant Properties of Compounds Related to this compound (Note: This table outlines the components of a hypothetical QSAR study.)

    QSAR Component Description Example for Target Compound
    Endpoint The biological activity or physicochemical property to be predicted. Critical Micelle Concentration (CMC) or surface tension reduction.
    Molecular Descriptors Numerical values representing the chemical structure and properties. numberanalytics.com LogP (lipophilicity), Polar Surface Area (PSA), Dipole Moment, HOMO/LUMO energies.
    Dataset A collection of structurally similar compounds with known endpoint values. A series of alpha-substituted carboxylic acids and sulfonates.
    Statistical Method Algorithm used to create the correlation model (e.g., MLR, Partial Least Squares, Neural Networks). researchgate.net Multiple Linear Regression.

    | Validation | Process to assess the robustness and predictive accuracy of the model. semanticscholar.org | Internal (cross-validation) and external validation with a test set of compounds. |

    Regulatory Frameworks and Their Influence on Research and Development of Acetic Acid, Hydroxysulfo , Disodium Salt

    Global Chemical Substance Notification and Registration Procedures (e.g., ECHA REACH, EPA, Canadian Regulations)

    The introduction of new or existing chemical substances into commerce is contingent upon adherence to rigorous notification and registration procedures established by regulatory bodies worldwide. These processes require manufacturers and importers to submit comprehensive data on a substance's properties, uses, and potential risks.

    United States Environmental Protection Agency (EPA) : In the United States, the EPA tracks chemical substances through various systems, including the CompTox Chemicals Dashboard. Acetic acid, hydroxysulfo-, disodium (B8443419) salt is listed on this dashboard with the identifier DTXSID8074360. epa.govepa.govepa.gov This listing signifies that the substance is on the EPA's regulatory radar. Chemicals are managed under the Toxic Substances Control Act (TSCA), which requires EPA to assess and regulate new and existing chemicals. fishersci.com The presence of a substance on such inventories is a prerequisite for its manufacture or importation into the U.S.

    European Chemicals Agency (ECHA) REACH : In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the production and use of chemical substances. Acetic acid, hydroxysulfo-, disodium salt, also known by its IUPAC name Disodium hydroxy(sulfonato)acetate, is referenced within the ECHA REACH framework. echemportal.org This implies that for the substance to be manufactured or imported into the EU in significant quantities, it must be registered with ECHA, a process that involves the submission of a detailed technical dossier on its hazards and risks.

    Impact of International Chemical Inventories and Classifications on Research Directives

    The classification of a chemical on international inventories has a direct and significant impact on the focus of research and development. A favorable regulatory assessment can accelerate a compound's path to market and steer research toward application-based innovation rather than extensive de-risking.

    The assessment of this compound by Canadian authorities serves as a clear example. canada.ca Having been classified as having low potential for environmental hazard and human health risk for its notified use, the substance can be readily used in its intended application—construction materials. canada.ca This regulatory green light incentivizes research to focus on optimizing its performance in these applications, exploring new uses, and scaling up production, rather than conducting redundant, foundational toxicity studies.

    Furthermore, the compound’s inherent properties, such as high biodegradability and low bioaccumulation potential, align it with the principles of green chemistry. canada.ca This classification makes it an attractive alternative to more hazardous or persistent substances, thereby directing research efforts toward substitution and the development of more environmentally benign products. Its listing on multiple international portals, including the eChemPortal, enhances its visibility and credibility, facilitating international collaboration and trade, which in turn can spur further research into its properties and applications. echemportal.org

    Methodologies for Environmental Hazard and Exposure Assessment in Regulatory Science

    Regulatory agencies employ systematic methodologies to assess the potential environmental hazards and exposure risks of chemical substances. These assessments are foundational to the registration and approval process. The evaluation of this compound in Canada provides a clear illustration of these scientific methodologies in practice. canada.ca

    Environmental Fate and Behavior Assessment: The first step involves determining the chemical's behavior if released into the environment.

    Partitioning : Based on its physical and chemical properties, the substance is expected to partition primarily to water. canada.ca

    Persistence : It is not expected to be persistent. The compound demonstrates high ready biodegradability, with degradation measured at over 85% in 28 days. canada.ca

    Environmental Risk Assessment: This involves evaluating the substance's toxicity to various environmental organisms.

    Aquatic Toxicity : The compound exhibits low acute toxicity to aquatic invertebrates and low chronic toxicity to algae. canada.ca It is also expected to have low acute toxicity to fish. canada.ca

    Risk Characterization : Due to its low ecotoxicity and high potential for biodegradation, a predicted no-effect concentration (PNEC) was not calculated, indicating a very low level of concern for environmental harm. canada.ca

    Human Health Risk Assessment: This assessment evaluates the potential for harm to human health.

    Acute Toxicity : The substance demonstrates low acute toxicity via oral, dermal, and inhalation routes. canada.ca

    Repeated-Dose Toxicity : It shows moderate subchronic toxicity in mammalian test animals following repeated oral doses. canada.ca

    Genotoxicity and Sensitization : The compound is not a dermal sensitizer (B1316253) and is not considered mutagenic or clastogenic, meaning it is unlikely to cause genetic damage. canada.ca

    The table below summarizes the key research findings from the regulatory assessment conducted by Canadian authorities. canada.ca

    Policy Implications for Sustainable Chemical Innovation

    The regulatory landscape has profound policy implications for the broader goal of sustainable chemical innovation. The chemical industry is at a critical juncture, facing pressure to become more circular, climate-neutral, and reliant on safe and sustainable chemicals. cefic.org Achieving this transformation requires a supportive and efficient regulatory and policy framework. cefic.org

    Policies that streamline regulatory processes for substances with favorable environmental and health profiles can act as a powerful incentive for innovation. cefic.org The case of this compound, with its high biodegradability and low toxicity profile, exemplifies the type of "greener" chemical that sustainable policies aim to promote. canada.ca An efficient regulatory assessment that recognizes these benefits can reduce time-to-market and R&D costs, encouraging companies to invest in developing similar sustainable alternatives to more hazardous legacy chemicals. gao.gov

    The U.S. Government Accountability Office (GAO) has highlighted that advancing sustainable chemistry requires a concerted effort from government and industry. gao.gov This includes developing standard tools for assessment, supporting pilot programs, and integrating sustainable chemistry principles into education. gao.gov Regulatory frameworks are a key component of this ecosystem. When regulations are clear, predictable, and science-based, they can drive the chemical industry toward innovations that are not only economically viable but also enhance human health and environmental protection. gao.goveptanetwork.org

    Future Research Directions and Interdisciplinary Prospects for Acetic Acid, Hydroxysulfo , Disodium Salt

    Exploration of Novel Catalytic Transformations and Reaction Pathways

    The reactivity of Acetic acid, hydroxysulfo-, disodium (B8443419) salt is a fertile ground for discovering new catalytic processes. While its role as a reducing agent and cocatalyst in emulsion polymerization is established, future research could focus on harnessing its distinct functional groups for more complex transformations. mt.com

    Redox Catalysis: The sulfinate group (-SO₂⁻) presents opportunities for redox catalysis. Investigations could explore its capacity to mediate electron transfer in organic reactions. For instance, it could potentially be used in gold redox catalysis, an area of growing interest for its unique reactivity in forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The interplay between the sulfinate and hydroxyl groups might offer unique stereochemical control in such reactions.

    Organocatalysis: The presence of both acidic (sulfonate) and basic (carboxylate) moieties, along with a hydroxyl group, suggests potential as an organocatalyst. Research could delve into its application in reactions like aldol (B89426) condensations, Michael additions, or esterifications, where the different functional groups could act synergistically to activate substrates and reagents. mdpi.com

    Functionalization Reactions: Future work could also explore the derivatization of the hydroxyl group to create a new family of catalysts or ligands. For example, esterification or etherification of the hydroxyl group could lead to novel surfactants or ligands for transition metal catalysis. The synthesis of sulfonamides from sulfonate salts is a known reaction, and exploring similar transformations with Acetic acid, hydroxysulfo-, disodium salt could yield novel compounds with interesting properties. organic-chemistry.org

    A summary of potential catalytic applications is presented in the table below.

    Catalytic AreaPotential Role of this compoundExample Reaction Types
    Redox CatalysisMediator in electron transfer reactionsOxidative additions, Reductive eliminations acs.org
    OrganocatalysisBifunctional acid-base catalystAldol condensations, Michael additions
    Ligand SynthesisPrecursor for novel ligandsTransition metal-catalyzed cross-coupling

    Integration with Emerging Technologies, Including Nanomaterials and Biocatalysis

    The integration of this compound with emerging technologies could lead to significant advancements in materials science and biotechnology.

    Nanomaterials: The sulfonate and carboxylate groups of the compound make it an excellent candidate for surface functionalization of nanomaterials. As a capping agent, it could control the size and stability of nanoparticles during their synthesis. Sulfonic acid-functionalized inorganic materials have shown promise as solid acid catalysts, and this compound could be used to create novel catalysts with enhanced activity and selectivity. mdpi.com The hydrophilic nature of the salt could also be exploited to create stable aqueous dispersions of hydrophobic nanomaterials, opening up their application in biological and environmental systems.

    Biocatalysis: The structural similarity of the sulfonate group to sulfate (B86663) esters suggests potential interactions with enzymes. Arylsulfate sulfotransferases, for example, are enzymes that catalyze the transfer of sulfate groups. nih.gov Research could explore if this compound or its derivatives can act as substrates or inhibitors for such enzymes, paving the way for its use in biocatalytic synthesis or as a biological probe. Furthermore, its surfactant properties could be utilized in enzymatic reactions involving hydrophobic substrates, where it could enhance substrate availability and reaction rates. The use of polyaromatic sulfonates in dye-ligand affinity chromatography for protein purification suggests that the sulfonate moiety has an affinity for certain proteins, a principle that could be explored further. mdpi.com

    The table below outlines potential applications in emerging technologies.

    TechnologyPotential ApplicationBenefit
    NanomaterialsSurface functionalization of nanoparticlesImproved stability and dispersibility
    BiocatalysisEnzyme substrate or modulatorDevelopment of new biocatalytic processes nih.gov
    BiocatalysisSurfactant in enzymatic reactionsEnhanced reaction rates with hydrophobic substrates

    Advancements in Process Chemistry and Scale-Up Methodologies

    The successful industrial application of this compound hinges on efficient and scalable synthesis methods. Future research in process chemistry will be crucial for optimizing its production.

    Continuous Flow Synthesis: Moving from batch to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and cost. The sulfonation of organic compounds is often highly exothermic, and flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the formation of byproducts. google.com Research into the continuous synthesis of this salt could lead to a more efficient and safer production process.

    Process Optimization: Detailed kinetic and mechanistic studies of the synthesis reactions are needed to identify optimal conditions and reactor designs. The challenges associated with sulfonation, such as over-sulfonation and side reactions, require careful control of parameters like temperature, pressure, and reactant concentrations. google.com The aging of neutralized sulfonate salts at elevated temperatures has been shown to improve pH stability, a factor that would need to be optimized in a large-scale process. google.com

    Downstream Processing: The development of efficient and environmentally friendly purification methods is also critical. Techniques like crystallization, membrane filtration, and chromatography will need to be optimized to ensure the final product meets the required purity standards for its intended applications.

    Key areas for process chemistry advancement are summarized below.

    Area of AdvancementKey FocusExpected Outcome
    Reaction EngineeringContinuous flow synthesisImproved safety, efficiency, and product quality rsc.org
    Process ControlKinetic and mechanistic studiesOptimized reaction conditions and reduced byproducts
    PurificationAdvanced separation techniquesHigh-purity product with minimal environmental impact

    Development of Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring

    To achieve the level of process control required for efficient and safe manufacturing, the development of advanced analytical techniques for real-time, in-situ monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. mt.comresearchgate.net

    Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time. researchgate.netazom.comacs.org For the synthesis of this compound, these methods could be used to track the consumption of reactants and the formation of the product and any byproducts. The characteristic vibrational frequencies of the sulfonate, carboxylate, and hydroxyl groups would allow for their quantitative analysis during the reaction. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ monitoring of liquid-phase reactions. rsc.orgrsc.org

    Mass Spectrometry: Online mass spectrometry can provide real-time information on the molecular weight of components in a reaction mixture. americanpharmaceuticalreview.com Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) allow for the direct analysis of reaction aliquots without the need for chromatographic separation, enabling rapid reaction monitoring. shimadzu.com

    Combined Techniques: The combination of different analytical techniques can provide a more comprehensive understanding of the reaction. For example, coupling a spectroscopic technique with a separation method like Ultra-Performance Liquid Chromatography (UPLC) can provide detailed information on the composition of the reaction mixture over time. rsc.org

    The table below highlights advanced analytical techniques for in-situ monitoring.

    TechniqueInformation ProvidedApplication in Synthesis Monitoring
    In-situ FTIR/RamanReal-time concentration of functional groupsMonitoring reactant consumption and product formation mdpi.comnih.gov
    Online Mass SpectrometryMolecular weight of reaction componentsIdentifying intermediates and byproducts
    UPLC-MSSeparation and identification of all componentsDetailed reaction profiling and impurity tracking

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.